
3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide, also known as MPPI, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPI is a synthetic compound that belongs to the class of isoxazole derivatives. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing similarities in structural motifs, has demonstrated significant antioxidant and anticancer activities. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing higher cytotoxicity compared to standard treatments. This indicates the potential of structurally related compounds in developing new therapeutic agents targeting cancer and oxidative stress-related diseases (Tumosienė et al., 2020).
Photosensitizer in Photodynamic Therapy
A study on the synthesis and characterization of new zinc phthalocyanine compounds, which share a commonality in utilizing aromatic methoxy groups similar to the 3-(4-methoxyphenyl) component, highlighted their effectiveness as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Antimicrobial Activity
Compounds structurally related to 3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide have been synthesized and evaluated for their antimicrobial activities. For instance, 2-(6-methoxy-2-naphthyl)propionamide derivatives were found to exhibit significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests the antimicrobial potential of compounds with methoxyphenyl components or related structural frameworks (Helal et al., 2013).
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-7-15(8-11-18)9-12-20(23)21-14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKZBVPQVTBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)

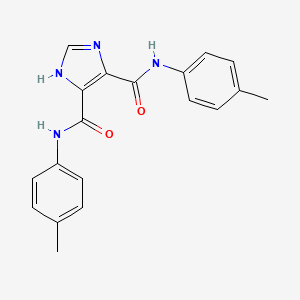
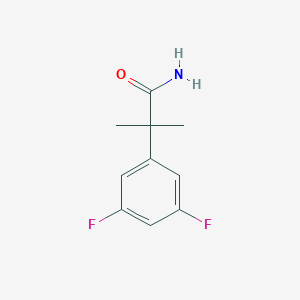
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2695733.png)
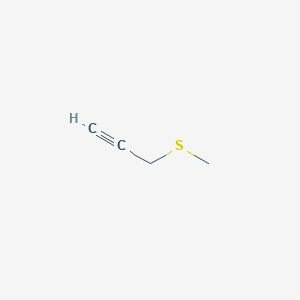
![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
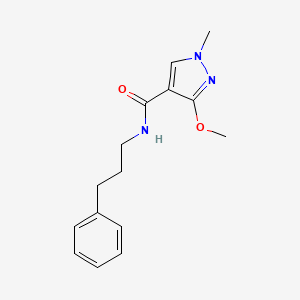
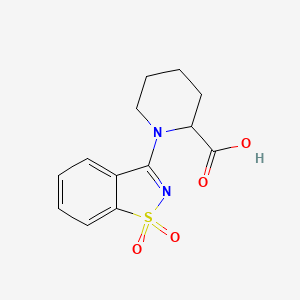
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)